D609

Descripción general

Descripción

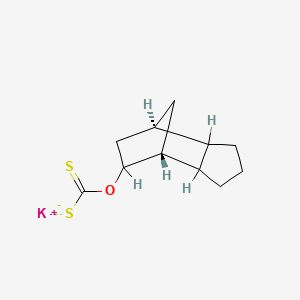

El xantato de triciclodecano-9-ilo, comúnmente conocido como D609, es un compuesto tricíclico sintético que presenta un grupo xantato. Este compuesto es conocido por sus diversas propiedades farmacológicas, incluyendo actividades antioxidante, antiapoptótica, anticolinérgica, antitumoral, antiinflamatoria, antiviral, antiproliferativa y neuroprotectora . El mecanismo de acción del compuesto se atribuye principalmente a su capacidad para inhibir competitivamente la fosfolipasa C específica de fosfatidilcolina y la sintetasa de esfingomielina .

Métodos De Preparación

La síntesis de xantato de triciclodecano-9-ilo implica la reacción del alcohol de triciclodecano-9-ilo con disulfuro de carbono en presencia de una base, seguida de la adición de un agente alquilante . Las condiciones de reacción generalmente incluyen:

Base: Hidróxido de sodio o hidróxido de potasio

Solvente: Etanol o metanol

Temperatura: Temperatura ambiente a 50°C

Tiempo de reacción: Varias horas a toda la noche

Los métodos de producción industrial para el xantato de triciclodecano-9-ilo son similares, pero optimizados para la síntesis a gran escala. Estos métodos pueden implicar reactores de flujo continuo y sistemas automatizados para asegurar la calidad y el rendimiento consistentes del producto .

Análisis De Reacciones Químicas

El xantato de triciclodecano-9-ilo sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo xantato en derivados de tiol.

Sustitución: El grupo xantato puede sustituirse con otros nucleófilos, como aminas o alcoholes.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio

Solventes: Diclorometano, tetrahidrofurano, etanol

Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y derivados sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

D609 exhibits a range of biological activities, including:

- Antioxidant

- Anti-inflammatory

- Neuroprotective

- Antitumor

- Antiviral

- Anti-proliferative

These properties make this compound a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer .

Neuroprotection

This compound has shown promise in protecting neural progenitor cells from oxidative stress. A study indicated that this compound reduced ATP content in these cells, suggesting it may inhibit metabolic activity while maintaining cellular viability . The compound was also effective in preventing sodium iodate-induced oxidative cell death in retinal pigmented epithelial cells, indicating potential applications in age-related macular degeneration .

Cancer Research

The anti-proliferative effects of this compound have been investigated in various cancer models. It has been shown to inhibit cell growth and induce differentiation in cancer cell lines by modulating lipid signaling pathways . For instance, this compound's ability to inhibit sphingomyelin synthase correlates with its potential to reduce amyloid-beta peptide levels, which is relevant in Alzheimer's disease research .

Cardiovascular Research

This compound has been studied for its effects on cardiovascular health, particularly its role in inhibiting the progression of atheroma and reducing endothelial inflammation. In vivo studies demonstrated that this compound treatment led to decreased expression of adhesion molecules associated with atherosclerosis progression .

Data Table: Summary of this compound Applications

Case Study 1: Neuroprotection in Stroke Models

In a controlled study, this compound was administered to animal models following induced stroke. Results showed significant neuroprotection characterized by reduced neuronal death and improved functional recovery compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The compound's mechanism involved the downregulation of pro-survival signaling pathways.

Mecanismo De Acción

El mecanismo de acción del xantato de triciclodecano-9-ilo involucra la inhibición competitiva de la fosfolipasa C específica de fosfatidilcolina y la sintetasa de esfingomielina . Esta inhibición afecta a los segundos mensajeros con naturaleza lipídica, como el 1,2-diacilglicerol y la ceramida . El compuesto también actúa como un antagonista de las citoquinas proinflamatorias y disminuye la toxicidad estimulada por el amiloide-beta . Además, el xantato de triciclodecano-9-ilo puede actuar como un posible quelante de iones de zinc, bloqueando así la actividad enzimática de la fosfolipasa C específica de fosfatidilcolina .

Comparación Con Compuestos Similares

El xantato de triciclodecano-9-ilo es único en su capacidad para inhibir tanto la fosfolipasa C específica de fosfatidilcolina como la sintetasa de esfingomielina . Compuestos similares incluyen:

Tiol de triciclodecano-9-ilo: Comparte similitudes estructurales pero carece del grupo xantato.

Sulfoxido de triciclodecano-9-ilo: Un derivado oxidado con diferentes propiedades farmacológicas.

Sulfona de triciclodecano-9-ilo: Otro derivado oxidado con distintas actividades biológicas.

Estos compuestos difieren en su reactividad química y efectos biológicos, destacando la singularidad del xantato de triciclodecano-9-ilo en la investigación científica y las aplicaciones terapéuticas .

Actividad Biológica

D609, also known as Tricyclodecan-9-yl xanthogenate, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. Over the past three decades, studies have documented its roles in various pharmacological contexts, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, and neuroprotective activities. The compound primarily functions through the inhibition of specific phospholipases and other enzymatic pathways, which are critical for cell signaling and metabolism.

The primary mechanism of action for this compound involves its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition affects secondary messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are pivotal in regulating cellular processes including proliferation, differentiation, and apoptosis.

Key Mechanisms:

- Inhibition of PC-PLC : this compound inhibits PC-PLC activity by chelating Zn, which is essential for the enzyme's function. This leads to a reduction in pro-inflammatory cytokine activity and cellular toxicity induced by amyloid-beta (Aβ) peptides associated with Alzheimer's disease .

- Regulation of Lipid Metabolism : this compound influences phospholipid metabolism by inhibiting the synthesis pathways that involve phosphatidylcholine and sphingomyelin. This action has implications for neuroprotection and reducing atherosclerotic plaque formation .

- Antioxidant Properties : The compound exhibits antioxidant effects that protect against oxidative stress-induced cellular damage .

Biological Activities

This compound has been studied extensively for its various biological activities. Below is a summary of its key effects:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroprotection in Ischemic Models : In a study involving PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound was shown to significantly improve cell viability by restoring levels of critical phospholipids and reducing markers of apoptosis such as cytochrome c release and PARP cleavage .

- Cancer Research : Research indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid metabolism pathways crucial for tumor progression .

- Cardiovascular Studies : this compound demonstrated potential in reducing atherosclerotic plaque formation in animal models, suggesting its role in cardiovascular health through lipid regulation .

Propiedades

IUPAC Name |

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGULCCCBGBDZKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83373-60-8 | |

| Record name | Tricyclodecane-9-yl-xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.